molecular formula C8H21NO B8534470 N,N-diethylethanamine;ethanol CAS No. 72999-90-7

N,N-diethylethanamine;ethanol

Cat. No.: B8534470
CAS No.: 72999-90-7
M. Wt: 147.26 g/mol
InChI Key: JAYUDPKFDQGKFQ-UHFFFAOYSA-N
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Description

Triethylamine: is an organic compound with the chemical formula N(CH₂CH₃)₃ . It is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia. Triethylamine is commonly used in organic synthesis as a base and is known for its ability to neutralize acids and form salts. It is miscible with water and most organic solvents, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Ammonia: Triethylamine can be synthesized by the alkylation of ammonia with ethyl halides. The reaction typically involves the use of ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. [ \text{NH₃ + 3C₂H₅Cl → N(C₂H₅)₃ + 3HCl} ]

    Reductive Amination: Another method involves the reductive amination of acetaldehyde with ammonia in the presence of a hydrogenation catalyst. [ \text{CH₃CHO + NH₃ + H₂ → N(C₂H₅)₃ + H₂O} ]

Industrial Production Methods: Triethylamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina. The process involves the dehydration of ethanol to form ethylene, which then reacts with ammonia to produce triethylamine. [ \text{3C₂H₅OH → 3C₂H₄ + 3H₂O} ] [ \text{3C₂H₄ + NH₃ → N(C₂H₅)₃} ]

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Triethylamine can undergo oxidation to form triethylamine oxide. [ \text{N(C₂H₅)₃ + O₂ → N(C₂H₅)₃O} ]

    Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{N(C₂H₅)₃ + R-X → N(C₂H₅)₃R + X⁻} ]

    Acid-Base Reactions: Triethylamine is a strong base and can neutralize acids to form salts. [ \text{N(C₂H₅)₃ + HCl → N(C₂H₅)₃H⁺Cl⁻} ]

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Nucleophiles: Alkyl halides, acyl halides.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products:

    Triethylamine oxide: Formed by oxidation.

    Quaternary ammonium salts: Formed by nucleophilic substitution.

    Triethylammonium salts: Formed by acid-base reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Triethylamine is used as a catalyst in various organic reactions, including the synthesis of esters and amides.

    Solvent: It is used as a solvent in the preparation of metal-organic frameworks and other coordination compounds.

Biology:

    Buffering Agent: Triethylamine is used as a buffering agent in biological assays and chromatography.

Medicine:

    Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in drug formulation.

Industry:

    Polymer Production: Triethylamine is used in the production of polymers and resins.

    Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metal protection.

Mechanism of Action

Mechanism: Triethylamine acts as a base by accepting protons from acids, forming triethylammonium ions. It can also act as a nucleophile, attacking electrophilic centers in various chemical reactions.

Molecular Targets and Pathways:

    Protonation: Triethylamine accepts protons from acids, forming stable salts.

    Nucleophilic Attack: It attacks electrophilic centers, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

    Diethylamine: N(CH₂CH₃)₂H

    Trimethylamine: N(CH₃)₃

    Pyridine: C₅H₅N

Comparison:

    Basicity: Triethylamine is more basic than diethylamine and trimethylamine due to the presence of three ethyl groups, which increase electron density on the nitrogen atom.

    Volatility: Triethylamine is more volatile than pyridine due to its lower molecular weight and lack of aromaticity.

    Reactivity: Triethylamine is more nucleophilic than pyridine and trimethylamine, making it more reactive in nucleophilic substitution reactions.

Triethylamine’s unique combination of high basicity, nucleophilicity, and volatility makes it a valuable reagent in various chemical, biological, and industrial applications.

Properties

CAS No.

72999-90-7

Molecular Formula

C8H21NO

Molecular Weight

147.26 g/mol

IUPAC Name

N,N-diethylethanamine;ethanol

InChI

InChI=1S/C6H15N.C2H6O/c1-4-7(5-2)6-3;1-2-3/h4-6H2,1-3H3;3H,2H2,1H3

InChI Key

JAYUDPKFDQGKFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCO

Origin of Product

United States

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